Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-6-cyano-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-2-16-12(15)11-10(14)8-4-3-7(6-13)5-9(8)17-11/h3-5H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCTYFVPOYYOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation-Mediated Cyclization
A widely used method for benzofuran synthesis involves aldol condensation between α-halo esters and substituted phenols. For example, ethyl 3-nitrobenzofuran-2-carboxylate can be synthesized via the reaction of 2-hydroxy-3-nitrobenzonitrile with ethyl bromoacetate under basic conditions. Subsequent reduction of the nitro group yields the amino derivative.
Reaction Conditions :
- Substrate : 2-Hydroxy-3-nitrobenzonitrile
- Alkylating Agent : Ethyl bromoacetate (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 h.
This method provides moderate yields (45–60%) but requires precise control over reaction stoichiometry to avoid over-alkylation.
Radical Bromination and Cyclization
In a patent synthesis, methyl 2-amino-3-cyanobenzofuran-5-carboxylate was prepared via radical bromination of a pre-functionalized benzene derivative, followed by cyclization with triethyl orthoformate under acidic conditions. Adapting this approach, the ethyl ester analog could be synthesized by substituting methyl bromoacetate with ethyl bromoacetate.
Key Steps :
- Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide initiate radical bromination at the benzylic position.
- Cyclization : Triethyl orthoformate and glacial acetic acid facilitate furan ring closure.
Functional Group Introduction and Modification
Nitration and Reduction for Amino Group Installation
Introducing the amino group at position 3 typically involves nitration followed by catalytic hydrogenation or chemical reduction:
Procedure :
- Nitration : Treat ethyl 3-cyanobenzofuran-2-carboxylate with concentrated nitric acid in sulfuric acid at 0°C to install a nitro group at position 3.
- Reduction : Use palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the nitro group to amine.
Yields :
Cyanation at Position 6
The cyano group is introduced via nucleophilic substitution of a bromine atom using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO):
Reaction Setup :
- Substrate : Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
- Reagent : CuCN (2.0 equiv)
- Solvent : DMSO, 120°C, 24 h.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Benzofuran Formation : React 2-hydroxy-3-nitrobenzonitrile with ethyl bromoacetate to form ethyl 3-nitrobenzofuran-2-carboxylate.
- Nitro Reduction : Catalytic hydrogenation with Pd/C yields ethyl 3-aminobenzofuran-2-carboxylate.
- Bromination : Radical bromination at position 6 using NBS.
- Cyanation : Substitute bromine with cyanide using CuCN.
Overall Yield : 35–40% (four steps).
Route 2: Convergent Synthesis
- Pre-functionalized Precursor : Start with 3-amino-6-bromo-2-hydroxybenzoic acid.
- Esterification : Treat with ethanol and sulfuric acid to form the ethyl ester.
- Cyclization : Use 1,2-dibromoethane and potassium carbonate to form the benzofuran ring.
- Cyanation : Substitute bromine with CuCN.
Overall Yield : 50–55% (three steps).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Aldol Condensation | High regioselectivity | Multi-step, moderate yields | 45–60% |
| Radical Bromination | Direct cyanation post-cyclization | Requires hazardous reagents (NBS) | 60–75% |
| Convergent Synthesis | Fewer steps, higher yields | Limited substrate availability | 50–55% |
Industrial-Scale Considerations
For large-scale production, continuous flow systems offer advantages in safety and efficiency. A protocol adapted from indole synthesis could be modified for benzofurans:
- Flow Reactor Setup :
Throughput : 1–2 kg/day with >90% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Conversion to ethyl 3-amino-6-aminobenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-cyanobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following section compares ethyl 3-amino-6-cyanobenzofuran-2-carboxylate with structurally related benzofuran and benzothiophene derivatives, focusing on substituent effects, physicochemical properties, and spectroscopic data.
Structural Analogs and Substituent Effects
Table 1: Substituent Comparison of Key Benzofuran Derivatives
Key Observations:
- Electronic Effects: The cyano group at position 6 in the target compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitutions compared to electron-donating groups like methyl (-CH₃) in or methoxy (-OCH₃) in .
- Ring Saturation : The tetrahydrobenzofuran derivative lacks full aromaticity, likely reducing conjugation stability but increasing flexibility for interactions in biological systems.
Spectroscopic Data Comparison
Table 2: NMR Data for Selected Compounds
Key Observations:
- The target compound’s ¹H NMR would likely show aromatic protons deshielded by the electron-withdrawing -CN group, while its ¹³C NMR would exhibit a cyano carbon signal near 115 ppm, comparable to .
- Fluorine-containing compounds like display distinct ¹³C shifts for CF₂ groups, absent in the target compound.
Biological Activity
Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate (CAS No. 1782594-34-6) is a heterocyclic compound belonging to the benzofuran family, characterized by the presence of an ethyl ester, amino, and cyano groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 230.22 g/mol. Its structure includes a benzofuran ring that enhances its biological activity through various mechanisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization of substituted phenols.
- Nitration and subsequent reduction .
- Esterification to introduce the ethyl group.
These methods ensure high yield and purity, essential for biological testing and applications in drug development .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis or function.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of the amino group is thought to facilitate interactions with cellular proteins, enhancing its anticancer efficacy .
The mechanism of action for this compound involves:
- Hydrogen bonding : The amino and cyano groups can form hydrogen bonds with biological macromolecules.
- Enzyme inhibition : It may inhibit enzymes critical for cell proliferation or survival in cancer cells.
- Regulation of signaling pathways : Interaction with signaling pathways may alter cellular responses, leading to apoptosis or growth arrest .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications.
- Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed increased apoptosis rates compared to control groups, supporting its role as a potential anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethyl ester, amino group, cyano group | Antimicrobial, anticancer |
| Ethyl 3-amino-benzofuran-2-carboxylate | Similar structure without cyano group | Moderate antimicrobial |
| Ethyl 6-cyanobenzofuran-2-carboxylate | Cyano group at different position | Limited biological activity |
This compound stands out due to the specific positioning of functional groups that enhance its reactivity and biological activity compared to structurally similar compounds .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including C–H arylation to functionalize the benzofuran core and transamidation to introduce the amino and cyano groups. Key factors include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) optimizes reaction kinetics while minimizing side reactions .
Yield optimization requires balancing these parameters and employing purification techniques like column chromatography.
Q. Q2. How is the compound structurally characterized in basic research settings?
Basic characterization employs:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethyl ester at δ 1.3–4.3 ppm, cyano group at ~110–120 ppm in C) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm) and ester C=O (~1720 cm) confirm substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 259.1) .
Advanced Synthesis and Mechanistic Insights
Q. Q3. What advanced strategies address regioselectivity challenges during benzofuran functionalization?
Regioselective installation of the cyano and amino groups is achieved via:
- Directed C–H Activation : Transition metal catalysts (e.g., Pd) direct functionalization to specific positions .
- Protecting Group Strategies : Temporary protection of the amino group prevents undesired side reactions during cyanation .
Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. Q4. How can contradictory spectroscopic and crystallographic data be resolved?
Discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) are addressed by:
- Variable-Temperature NMR : Detects dynamic conformational changes .
- Complementary Techniques : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond-length/angle data .
Biological and Pharmacological Research
Q. Q5. What methodologies are used to evaluate the compound’s binding affinity to therapeutic targets?
Advanced studies employ:
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
Docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies .
Q. Q6. How are pharmacokinetic properties (e.g., metabolic stability) assessed in preclinical research?
- In Vitro Assays : Microsomal stability tests (human liver microsomes) identify metabolic hotspots .
- In Vivo Studies : Radiolabeled tracer techniques track absorption/distribution in model organisms .
Computational and Safety Considerations
Q. Q7. What computational tools model the compound’s interaction with biological macromolecules?
- Molecular Dynamics (MD) : GROMACS simulates ligand-protein dynamics over nanosecond timescales .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods elucidate reaction mechanisms in enzyme active sites .
Q. Q8. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to benzothiophene derivatives) .
- Waste Disposal : Neutralize reactive groups (e.g., cyano) before disposal .
Advanced Applications Beyond Medicinal Chemistry
Q. Q9. How is the compound utilized in materials science or catalysis research?
- Ligand Design : The benzofuran scaffold coordinates transition metals for catalytic applications (e.g., Suzuki-Miyaura coupling) .
- Optoelectronic Materials : π-Conjugated systems are studied for organic semiconductor properties .
Q. Q10. What strategies resolve synthetic bottlenecks in scaling up the compound for research use?
- Flow Chemistry : Continuous flow systems improve reproducibility and reduce reaction times .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) ensures quality control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
